molecular formula C14H15N3O B2405064 N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide CAS No. 1423476-51-0

N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide

Cat. No.: B2405064
CAS No.: 1423476-51-0
M. Wt: 241.294
InChI Key: XFRAJTCKEZOVDO-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide is a synthetic indole-carboxamide derivative intended for research and development purposes in laboratory settings. Indole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in many approved therapeutics . Specifically, indole-7-carboxamide derivatives are of significant interest in early-stage drug discovery, with research exploring their potential against various diseases . The structure of this compound, which features a cyanomethyl and an isopropyl group on the carboxamide nitrogen, is designed to modulate properties like lipophilicity and metabolic stability, key parameters in lead optimization programs . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in biological screening assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10(2)17(9-7-15)14(18)12-5-3-4-11-6-8-16-13(11)12/h3-6,8,10,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAJTCKEZOVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(=O)C1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of indole-7-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its combination of indole-7-carboxamide core, cyanomethyl, and isopropyl substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide Indole-7-carboxamide Cyanomethyl, isopropyl ~273.3 (calculated) Hypothesized enhanced lipophilicity -
N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-1H-indole-7-carboxamide Indole-7-carboxamide Methyl, dihydrobenzofuran 292.3 Research applications (e.g., enzyme inhibition)
N-quinolin-3-yl-1H-indole-7-carboxamide Indole-7-carboxamide Quinoline - Anticancer, antimicrobial
N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide Chromene-carboxamide Benzyl, cyanomethyl - Enhanced chemical reactivity
N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide Benzamide Cyanomethyl, trifluoromethyl, phenyl - High stability, lipophilicity

Key Observations

The isopropyl group likely improves lipophilicity, akin to cyclopentylsulfanyl groups in N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide, which enhances bioavailability .

Positional Effects :

  • The 7-position of the indole core is critical. For example, 7-methyl-4-nitro-1H-indole-2-carboxylic acid shows distinct pharmacological properties due to methyl and nitro group positioning . Similarly, the target compound’s 7-carboxamide substitution may influence target binding specificity.

Electronic and Steric Properties: Fluorine substituents in analogues (e.g., 5-bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide) enhance electronic withdrawal, increasing stability . While the target compound lacks halogens, the cyanomethyl group’s electron-withdrawing nature may similarly stabilize the molecule .

Biological Activity

N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound features a unique structure that influences its biological activity. The presence of the propan-2-yl group and the cyanomethyl moiety contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity involved in various disease pathways, potentially leading to therapeutic effects. For instance, it may inhibit certain enzymes linked to inflammatory processes or cancer progression .

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. This compound has shown potential in inhibiting the growth of various pathogens. For example, derivatives of indole have been evaluated for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli, with promising results indicating effective antibacterial activity .

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

Anti-inflammatory Activity

Indole derivatives, including this compound, have been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α500150
IL-6450100

Study on Antimicrobial Efficacy

A study conducted on various indole derivatives highlighted the antimicrobial efficacy of this compound. The compound was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial proliferation . The IC50 values for these activities were recorded as follows:

Enzyme IC50 (µM)
DNA Gyrase31.64
DHFR2.67

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of this compound in animal models. Preliminary results indicated a significant reduction in inflammation markers without observable toxicity at therapeutic doses .

Q & A

Q. What computational tools are effective in predicting the binding mode of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase domain) using GROMACS .
  • QSAR Models : Train regression models on indole-carboxamide datasets to predict logP and pIC₅₀ values .

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